![molecular formula C17H18N6O3S2 B4846221 4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4846221.png)
4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide
Overview
Description
4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a tetrazole-based sulfonamide that has been synthesized using various methods.
Scientific Research Applications
4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. It has been demonstrated to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mechanism of Action
The mechanism of action of 4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of COX-2, MMP-2, and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide is its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. However, one of the limitations of this compound is its high cost of synthesis, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide. One of the directions is to study its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method of this compound to reduce its cost and increase its yield.
properties
IUPAC Name |
4-[5-[2-[(4-methylphenyl)sulfonylamino]ethylsulfanyl]tetrazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S2/c1-12-2-8-15(9-3-12)28(25,26)19-10-11-27-17-20-21-22-23(17)14-6-4-13(5-7-14)16(18)24/h2-9,19H,10-11H2,1H3,(H2,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZSIKUJOVCHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-[2-[(4-Methylphenyl)sulfonylamino]ethylsulfanyl]tetrazol-1-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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